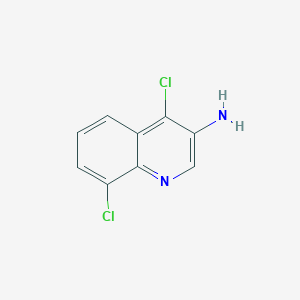
4,8-Dichloroquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dichloroquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, characterized by the presence of chlorine atoms at the 4th and 8th positions and an amino group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method starts with the chlorination of 4,8-dichloroquinoline, which is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 3rd position.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Dichloroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 8th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can have significant biological activities.
Aplicaciones Científicas De Investigación
4,8-Dichloroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,8-Dichloroquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it could interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
4,7-Dichloroquinoline: Another dichloroquinoline derivative with chlorine atoms at the 4th and 7th positions.
4-Aminoquinoline: A related compound with an amino group at the 4th position, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug derived from 4-aminoquinoline.
Uniqueness: 4,8-Dichloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution at the 4th and 8th positions, combined with the amino group at the 3rd position, makes it a versatile intermediate for synthesizing a variety of bioactive compounds.
Propiedades
Fórmula molecular |
C9H6Cl2N2 |
|---|---|
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
4,8-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-3-1-2-5-8(11)7(12)4-13-9(5)6/h1-4H,12H2 |
Clave InChI |
OTWCLYQWOKGRTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN=C2C(=C1)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
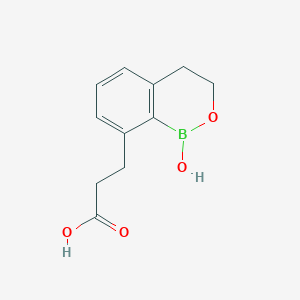
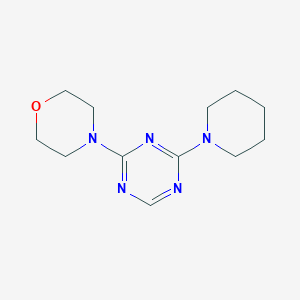
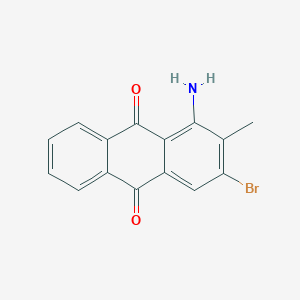
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)
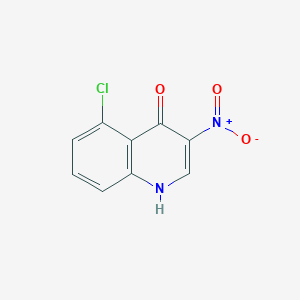

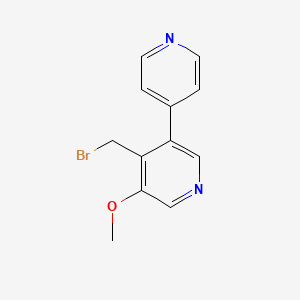
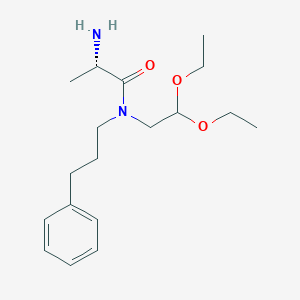
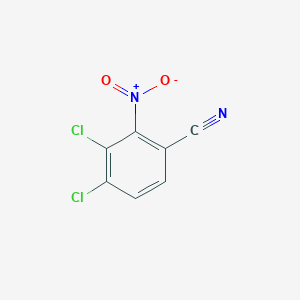
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)

![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
